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Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the analytical techniques, including detailed

experimental protocols and data interpretation, for the characterization of triphenylcarbinol.

Introduction
Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that serves as a

fundamental building block in organic synthesis and is a common impurity in related

pharmaceutical compounds.[1][2] Its accurate identification and characterization are crucial for

quality control and regulatory compliance in drug development. This document outlines the

primary analytical techniques used to characterize triphenylcarbinol, including Nuclear

Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Analytical Techniques and Data Presentation
A combination of spectroscopic techniques is typically employed to unambiguously identify and

assess the purity of triphenylcarbinol.[3] The following sections detail the expected results

and provide structured tables for easy comparison of quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of

triphenylcarbinol by providing information about the chemical environment of hydrogen (¹H
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NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of triphenylcarbinol is relatively simple due to

the molecule's symmetry.[4] It typically shows two main signals: a multiplet for the aromatic

protons of the three phenyl rings and a singlet for the hydroxyl proton.[4] The integration of

these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon

environments in the molecule. For triphenylcarbinol, distinct signals are expected for the

carbinol carbon, the ipso-carbons (the carbons attached to the carbinol carbon), and the ortho,

meta, and para carbons of the phenyl rings.[4]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Triphenylcarbinol

Technique Nucleus
Chemical Shift

(δ) in ppm
Multiplicity Assignment

¹H NMR ¹H ~7.21-7.30 Multiplet
Aromatic protons

(Ar-H)

~2.90 Singlet
Hydroxyl proton

(-OH)

¹³C NMR ¹³C ~82 Singlet
Carbinol carbon

(C-OH)

~120-150 Multiple Singlets
Aromatic

carbons (Ar-C)

~150 Singlet Ipso-carbon

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of triphenylcarbinol displays characteristic absorption bands corresponding to the

O-H bond of the alcohol and the C-H and C=C bonds of the aromatic rings.[4][6]
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Table 2: Key IR Absorption Bands for Triphenylcarbinol

Frequency Range

(cm⁻¹)
Intensity Shape Assignment

~3463 Strong Broad O-H stretch (alcohol)

~3072 Weak Sharp
=C-H stretch

(aromatic)

~1450-1550 Moderate Sharp
C=C stretch (aromatic

ring)

~1175 Moderate Sharp
C-O stretch (tertiary

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of

triphenylcarbinol shows a molecular ion peak (M⁺) corresponding to its molecular weight

(260.3 g/mol ).[1][4] The fragmentation pattern is also characteristic, with major fragments

arising from the loss of phenyl groups.[4]

Table 3: Major Fragments in the Mass Spectrum of Triphenylcarbinol

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment

260 Moderate [C₁₉H₁₆O]⁺ (Molecular Ion, M⁺)

183 High
[(C₆H₅)₂COH]⁺ (Loss of a

phenyl group)

105 Base Peak

[C₆H₅CO]⁺ (Acylium ion, loss

of two phenyl groups and a

hydrogen)

77 Moderate [C₆H₅]⁺ (Phenyl cation)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Due to the presence of conjugated phenyl rings, triphenylcarbinol exhibits absorption in the

UV region.[2][7]

Table 4: UV-Vis Spectroscopic Data for Triphenylcarbinol

Solvent λmax (nm)

Ethanol ~250-260

Experimental Protocols
The following are detailed protocols for the analytical characterization of triphenylcarbinol.

Protocol for NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of triphenylcarbinol.

Materials:

Triphenylcarbinol sample

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of the triphenylcarbinol sample in approximately

0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C.

Data Processing: Process the acquired data by applying Fourier transformation, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and

reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Protocol for IR Spectroscopy
Objective: To obtain the IR spectrum of triphenylcarbinol.

Materials:

Triphenylcarbinol sample

Potassium bromide (KBr) for pellet preparation or a solvent for solution-based analysis

FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission)

Procedure (using KBr pellet method):

Sample Preparation: Grind a small amount (1-2 mg) of the triphenylcarbinol sample with

approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Run a background spectrum of the empty sample compartment.

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400

cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them to the

expected values for triphenylcarbinol.

Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of triphenylcarbinol.

Materials:

Triphenylcarbinol sample

A suitable solvent (e.g., methanol or dichloromethane)

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas

Chromatograph (GC-MS) or with a direct insertion probe.

Procedure (using GC-MS):

Sample Preparation: Prepare a dilute solution of the triphenylcarbinol sample in a volatile

solvent like methanol or dichloromethane.

Instrument Setup: Set up the GC with an appropriate column and temperature program to

separate the analyte from any impurities. Set the mass spectrometer to scan a suitable mass

range (e.g., m/z 50-300).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
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Data Acquisition: The sample will be vaporized, separated on the GC column, and then

introduced into the mass spectrometer for ionization and analysis.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the

characteristic fragmentation pattern of triphenylcarbinol.

Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of a sample

suspected to be triphenylcarbinol.
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Caption: Workflow for the analytical characterization of triphenylcarbinol.
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Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques and the

information they provide for the comprehensive characterization of triphenylcarbinol.

Analytical Techniques

Information Obtained

Triphenylcarbinol

NMR Spectroscopy IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Molecular Structure Functional Groups Molecular Weight & Formula Electronic Transitions

Click to download full resolution via product page

Caption: Interrelation of analytical techniques for triphenylcarbinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Triphenylcarbinol | C19H16O | CID 6457 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Page loading... [wap.guidechem.com]

3. brainly.com [brainly.com]

4. homework.sdmesa.edu [homework.sdmesa.edu]

5. scribd.com [scribd.com]

6. brainly.com [brainly.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://www.benchchem.com/product/b194598?utm_src=pdf-body-img
https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://www.benchchem.com/product/b194598?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylcarbinol
https://wap.guidechem.com/dictionary/en/76-84-6.html
https://brainly.com/question/30435522
http://homework.sdmesa.edu/dgergens/chem233l/grignard/triphenylcarbinol_report.pdf
https://www.scribd.com/doc/185671865/3810-triphenylcarbinol-With-D2O-1H-NMR
https://brainly.com/question/40091837
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]

To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Characterization of Triphenylcarbinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194598#analytical-techniques-for-characterizing-
triphenylcarbinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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